molecular formula C12H14LiNO4 B5203949 lithium;3-[(4-ethoxybenzoyl)amino]propanoate

lithium;3-[(4-ethoxybenzoyl)amino]propanoate

Cat. No.: B5203949
M. Wt: 243.2 g/mol
InChI Key: HJMCKTIDJZHKBF-UHFFFAOYSA-M
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Description

Lithium;3-[(4-ethoxybenzoyl)amino]propanoate is an organic compound that features a lithium ion coordinated to a 3-[(4-ethoxybenzoyl)amino]propanoate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;3-[(4-ethoxybenzoyl)amino]propanoate typically involves the reaction of 3-[(4-ethoxybenzoyl)amino]propanoic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the continuous addition of 3-[(4-ethoxybenzoyl)amino]propanoic acid and a lithium base into a reactor, followed by the continuous removal of the product. This method ensures a consistent and high-yield production of the compound.

Chemical Reactions Analysis

Types of Reactions

Lithium;3-[(4-ethoxybenzoyl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major product depends on the nucleophile used; for example, using sodium methoxide results in the formation of 3-[(4-methoxybenzoyl)amino]propanoate.

Scientific Research Applications

Lithium;3-[(4-ethoxybenzoyl)amino]propanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium;3-[(4-ethoxybenzoyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of enzymes and receptors involved in cellular signaling pathways. For example, it may inhibit certain enzymes involved in the synthesis of neurotransmitters, thereby affecting neuronal function.

Comparison with Similar Compounds

Similar Compounds

  • Lithium;3-[(4-methoxybenzoyl)amino]propanoate
  • Lithium;3-[(4-methylbenzoyl)amino]propanoate
  • Lithium;3-[(4-chlorobenzoyl)amino]propanoate

Uniqueness

Lithium;3-[(4-ethoxybenzoyl)amino]propanoate is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

lithium;3-[(4-ethoxybenzoyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4.Li/c1-2-17-10-5-3-9(4-6-10)12(16)13-8-7-11(14)15;/h3-6H,2,7-8H2,1H3,(H,13,16)(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMCKTIDJZHKBF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCOC1=CC=C(C=C1)C(=O)NCCC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14LiNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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